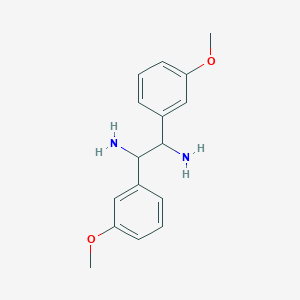

1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine

描述

属性

分子式 |

C16H20N2O2 |

|---|---|

分子量 |

272.34 g/mol |

IUPAC 名称 |

1,2-bis(3-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2O2/c1-19-13-7-3-5-11(9-13)15(17)16(18)12-6-4-8-14(10-12)20-2/h3-10,15-16H,17-18H2,1-2H3 |

InChI 键 |

VLIGRZTVNRBXFH-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C(C(C2=CC(=CC=C2)OC)N)N |

产品来源 |

United States |

准备方法

Preparation Methods of 1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine

Stepwise Synthesis Procedure

Step 1: Formation of meso-1,2-bis(3-methoxyphenyl)ethylenediamine Intermediate

- Reagents: meso-1,2-bis(2-hydroxyphenyl)ethylenediamine (1.513 g, 6.193 mmol) and 3-methoxybenzaldehyde (1.935 g, 14.21 mmol)

- Solvent: Anhydrous acetonitrile (MeCN)

- Conditions: Stirring under reflux for 12 hours

- Workup: Recrystallization to obtain a colorless powder

- Yield: 93% (1.397 g, 5.129 mmol)

This step involves the condensation of the diamine with 3-methoxybenzaldehyde to form the Schiff base intermediate.

Step 2: Hydrolysis and Isolation of the Diamine

- Reagents: Intermediate from step 1 suspended in MeCN (50 mL) and 37% hydrochloric acid (12.5 mL)

- Conditions: Reflux for 5 hours, followed by cooling overnight

- Workup: Filtration of precipitate, washing with MeCN, drying in vacuo

- Yield: 88% (0.935 g, 3.43 mmol), colorless powder

This acid treatment hydrolyzes the Schiff base to yield the target diamine, this compound.

General Procedure for Ligand Synthesis Using the Diamine

- Reagents: 1 equivalent of meso-1,2-bis(3-methoxyphenyl)ethylenediamine and 2 equivalents of substituted salicylaldehyde

- Solvent: Anhydrous MeCN (10 mL)

- Conditions: Stirring under reflux for 48 hours

- Workup: Cooling overnight, filtration of precipitate, washing with ice-cold MeCN, drying in vacuo

- Result: Yellow powder ligands with >95% purity confirmed by HPLC

This procedure is used for synthesizing various Schiff base ligands based on the diamine, which can then be complexed with metals.

Data Tables Summarizing Preparation Details

| Step | Reagents & Quantities | Solvent | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | meso-1,2-bis(2-hydroxyphenyl)ethylenediamine (1.513 g, 6.193 mmol), 3-methoxybenzaldehyde (1.935 g, 14.21 mmol) | Anhydrous MeCN | Reflux, 12 h | 93 | meso-1,2-bis(3-methoxyphenyl)ethylenediamine intermediate (colorless powder) |

| 2 | Intermediate from Step 1 suspended in MeCN (50 mL), 37% HCl (12.5 mL) | MeCN + HCl (4:1) | Reflux, 5 h; cool overnight | 88 | This compound (colorless powder) |

| 3 | Diamine (1 equiv.), substituted salicylaldehyde (2 equiv.) | Anhydrous MeCN | Reflux, 48 h | - | Schiff base ligands (>95% purity) |

Research Discoveries and Analytical Characterization

- The purity of the synthesized diamine and ligands was confirmed by High-Performance Liquid Chromatography (HPLC), showing purity levels exceeding 95%.

- Nuclear Magnetic Resonance (NMR) spectroscopy data supports the structural integrity of the intermediates and final diamine.

- The diamine serves as a versatile ligand precursor for synthesizing metal complexes, particularly iron(III) complexes, which exhibit interesting electrochemical and biological properties.

- The synthetic method demonstrates high yields and reproducibility, making it suitable for further applications in coordination chemistry.

化学反应分析

Schiff Base Ligand Formation

1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine reacts with substituted salicylaldehydes to form tetradentate N,N′-bis(salicylidene) ligands. This condensation reaction proceeds via reflux in anhydrous acetonitrile (MeCN), yielding ligands with high purity (>95% by HPLC) and efficiency .

Key Reaction Conditions and Yields

| Salicylaldehyde Substitutent | Reaction Time (h) | Yield (%) | Product Ligand |

|---|---|---|---|

| 5-Fluoro-salicylaldehyde | 48 | 99 | L1 |

| 5-Bromo-salicylaldehyde | 48 | 90 | L3 |

| 3-Methoxy-salicylaldehyde | 48 | 95 | L6 |

Procedure :

-

Equimolar amounts of this compound and substituted salicylaldehyde are refluxed in MeCN.

-

Precipitates are filtered, washed with cold MeCN, and dried under vacuum .

Characterization :

-

1H NMR : Imine protons (HC=N) appear at δ 8.01–8.03 ppm; phenolic OH groups resonate at δ 12.81–13.07 ppm .

Biological Activity Implications

Iron(III) complexes derived from this compound exhibit pro-apoptotic activity in cancer cells. Halogenated variants (e.g., 5-Br in L3) show improved lipophilicity (log P = 1.2–2.5), enhancing cellular uptake .

Mechanism of Action:

-

Mitochondrial ROS Generation : Complexes induce reactive oxygen species (ROS) production, triggering lipid peroxidation.

-

Cell Death Pathways : Activation of ferroptosis and necroptosis pathways in HeLa and HT-29 cells .

Comparative Reactivity with Structural Analogs

Replacing the 3-methoxyphenyl group with 4-methoxyphenyl (structural isomer) alters electrochemical behavior:

科学研究应用

Synthesis of Meso-1,2-bis(3-methoxyphenyl)ethylenediamine

Meso-1,2-bis(3-methoxyphenyl)ethylenediamine is synthesized through a multi-step process. The procedure involves reacting meso-1,2-bis(2-hydroxyphenyl)ethylenediamine with 3-methoxybenzaldehyde in acetonitrile under reflux . This yields a product that is further processed using hydrochloric acid to obtain the desired compound .

Procedure:

- React 6.193 mmol (1.513 g) of meso-1,2-bis(2-hydroxyphenyl)ethylenediamine with 14.21 mmol (1.935 g) of 3-methoxybenzaldehyde in anhydrous acetonitrile (MeCN) under reflux for 12 hours .

- Recrystallize to obtain a colorless powder. Yield: 5.129 mmol (1.397 g), 93% .

- Suspend the intermediate in 50 ml MeCN and 12.5 ml 37% HCl (4:1 ratio) and stir under reflux for 5 hours .

- Cool overnight, collect the precipitate via filtration, and wash with MeCN .

- Dry in vacuo. Yield: 3.43 mmol (0.935 g), 88%, colorless powder .

Use in Synthesis of Salen-Type Ligands and Iron Complexes

1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine serves as a precursor in synthesizing salen-type ligands, which can then be complexed with iron(III) to form compounds with anticancer properties . These iron complexes have demonstrated the ability to induce ferroptosis, an iron-dependent cell death mechanism, making them potential candidates for cancer therapy .

Procedure:

- React meso-1,2-bis(3-methoxyphenyl)ethylenediamine with 5-fluoro-salicylaldehyde to synthesize [Meso-N,N′-bis(5-fluorosalicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine] (L1) .

- React meso-1,2-bis(3-methoxyphenyl)ethylenediamine with 5-bromo-salicylaldehyde to synthesize [Meso-N,N′-bis(5-bromosalicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine] (L3) .

Asymmetric Hydrogenation Catalysts

The compound is utilized in synthesizing chiral ruthenium catalysts for stereoselective asymmetric hydrogenation . These catalysts are effective in producing enantiomerically pure compounds, which are crucial in pharmaceutical and chemical industries .

Enhancing Lipophilic Character and Cellular Uptake

Halogenation of iron(III) complexes, including those derived from this compound, enhances their lipophilic character, improving cellular uptake . This is particularly important for anticancer drugs, as it facilitates their entry into cells, increasing their therapeutic potential .

Mechanisms of Action:

- Generation of mitochondrial reactive oxygen species .

- Increase of lipid peroxidation .

- Induction of both ferroptosis and necroptosis .

Potential in Ovarian Cancer Treatment

作用机制

The mechanism of action of 1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

Ethylenediamine derivatives with halogenated aromatic substituents exhibit significant antimicrobial activity. For example:

- N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (Compound 21) and N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (Compound 22) demonstrated potent activity against Salmonella enterica (LC₅₀ = 11.6 and 8.79 μM, respectively) and moderate activity against Pseudomonas aeruginosa and Staphylococcus aureus .

- In contrast, 1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine lacks hydroxyl or halogen groups, likely reducing its antimicrobial potency compared to Compounds 21 and 22.

Table 1: Antimicrobial Activity of Ethylenediamine Derivatives

Supramolecular and Coordination Chemistry

Schiff base derivatives of ethylenediamine are prominent in coordination chemistry:

- (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine forms stable complexes with metals, driven by the electron-donating methoxy and hexyloxy groups. These compounds exhibit liquid crystalline behavior due to their elongated hydrophobic chains .

- The simpler This compound lacks the Schiff base imine bonds but retains methoxy groups capable of weak coordination. Its applications in supramolecular assemblies remain unexplored in the evidence.

Electronic and Steric Comparisons

- 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine (CAS 86212-34-2) features electron-withdrawing chlorine substituents, increasing acidity of the amine protons compared to methoxy-substituted analogs. This property enhances its utility in acid-catalyzed reactions .

- 1,2-Dimethylethylenediamine (CAS 110-70-3) has methyl groups that provide steric hindrance without electronic effects, making it a simpler model for studying steric influences .

Table 2: Substituent Effects on Ethylenediamine Derivatives

生物活性

1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methoxybenzaldehyde with ethylenediamine. The reaction proceeds under acidic conditions to yield the desired product. The general reaction scheme is as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to increase the levels of glutathione and glutathione-S-transferase in liver tissues, which are critical for detoxifying reactive oxygen species (ROS) and protecting cellular components from oxidative damage .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has shown promise in overcoming resistance in certain cancer models .

The mechanism through which this compound exerts its biological effects includes:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- Cell Signaling Modulation : The compound interacts with cellular receptors that modulate signaling pathways related to cell growth and survival.

- DNA Interaction : There is potential for interaction with DNA or RNA, influencing gene expression and leading to altered cellular functions.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various derivatives of 1,2-bis(3-methoxyphenyl) compounds. The findings highlighted that modifications to the methoxy groups significantly enhanced their ability to scavenge free radicals and reduce oxidative stress in vitro .

Study 2: Anticancer Efficacy

In a comparative study involving several compounds with similar structures, this compound was tested against ovarian cancer cell lines. The results indicated that it induced apoptosis at lower concentrations compared to traditional chemotherapeutics like cisplatin. This suggests a potential role as an adjunct therapy in resistant cancer types .

Data Table: Biological Activities of this compound

常见问题

Q. What are the optimal synthetic routes for 1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound can be achieved via reductive coupling using magnesium (Mg) as a reductant. Key steps include:

- Reaction Setup : Mixing stoichiometric equivalents of 3-methoxybenzaldehyde and ethylenediamine in ethanol under inert conditions.

- Reduction : Addition of Mg powder to facilitate reductive amination, with temperature maintained at 60–70°C for 12–16 hours .

- Workup : Acid-base extraction and recrystallization from ethanol to isolate the product.

Yields (~65–75%) depend on reaction time, temperature control, and purity of starting materials. Alternative routes, such as catalytic hydrogenation, may require optimization of catalyst loading (e.g., Pd/C or Raney Ni) and hydrogen pressure.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer: Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and diastereomeric purity. For example, aromatic protons appear as multiplets in δ 6.5–7.2 ppm, while methoxy groups resonate at δ ~3.7 ppm .

- Mass Spectrometry (ESI-TOF) : Molecular ion peaks ([M+H]) validate molecular weight (e.g., m/z 316.2 for CHNO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%).

- Melting Point : Consistency with literature values (e.g., 145–148°C) indicates purity .

Advanced Research Questions

Q. What methodologies are employed to determine the crystal structure of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution (e.g., ethanol/water) to obtain high-quality crystals.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K.

- Structure Solution : SHELX software suite (SHELXS for phase problem solving; SHELXL for refinement) .

- Validation : Check for R-factors (e.g., R < 0.05) and goodness-of-fit (GOF ~1.0). For example, a derivative with 2,3-dimethoxy substituents showed bond lengths of 1.45–1.49 Å for C-N bonds and dihedral angles of 85.2° between aromatic rings .

Q. How does the substitution pattern on the aromatic rings influence the biological activity of this compound derivatives?

Answer: Substituents modulate electronic and steric properties, affecting interactions with biological targets:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 5-Cl or 5-Br on the benzyl ring) exhibit enhanced activity against Salmonella enterica (LC = 8.79–11.6 μM) due to improved solubility in acidic media and membrane penetration .

- Antioxidant/Photoprotective Effects : 3-Methoxy groups in S4 derivatives inhibit UVB-induced ROS production by suppressing MAP kinase pathways (e.g., ERK, JNK) and NF-κB translocation .

- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., diisopropylphenyl) reduce activity by hindering target binding, as seen in inactive Schiff base analogs .

Q. What strategies address discrepancies in biological activity data for structurally similar derivatives of this compound?

Answer: Data contradictions often arise from solubility or assay conditions:

- Solubility Optimization : Use HCl (0.1 M) to solubilize diamine derivatives, as insoluble analogs (e.g., dibromo-substituted) show false negatives in aqueous assays .

- Dose-Response Validation : Perform time-dependent LC assays (e.g., 15-minute exposure for S. enterica) to account for kinetic differences .

- Control for Degradation : Monitor compound stability via HPLC and avoid long-term storage, as oxidation or hydrolysis can alter activity .

- Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., human fibroblasts vs. murine models) to confirm mechanistic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。